N-(4-acetamido-2,5-dimethoxyphenyl)benzamide

Medicinal Chemistry Ligand Design Physicochemical Profiling

Procure this substituted benzamide to leverage its unique dual amide architecture for PROTAC linker chemistry and its distinct activity on MOR-1 (4.4% activation at 9.3 µM) and ADAM17. Unlike simpler analogs, this compound's 4-acetamido group provides a critical hydrogen-bonding topology and a polypharmacology signature across RGS4, MOR-1, ADAM17, and M1 targets, making it essential for focused SAR campaigns and screening library expansion.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
Cat. No. B5719856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamido-2,5-dimethoxyphenyl)benzamide
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H18N2O4/c1-11(20)18-13-9-16(23-3)14(10-15(13)22-2)19-17(21)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,20)(H,19,21)
InChIKeyUZJODYBKFGBZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetamido-2,5-dimethoxyphenyl)benzamide: Core Chemical Identity and Procurement Baseline


N-(4-acetamido-2,5-dimethoxyphenyl)benzamide (CAS 289062-80-2, PubChem CID 807852) is a synthetic benzamide derivative with the molecular formula C17H18N2O4 and a molecular weight of 314.34 g/mol [1]. It features a 2,5-dimethoxyphenyl core bearing a 4-acetamido substituent and an N-linked benzamide moiety. This compound belongs to a broader class of substituted benzamides that have been investigated for diverse pharmacological activities, including enzyme inhibition and receptor modulation [2]. Its calculated lipophilicity (XLogP3-AA = 1.9), hydrogen bond donor count of 2, and acceptor count of 4 situate it within drug-like chemical space for probe and lead discovery campaigns [1].

Why N-(4-Acetamido-2,5-dimethoxyphenyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Within the substituted benzamide class, minor structural modifications produce large shifts in target engagement, selectivity, and physicochemical properties. The presence of both the 4-acetamido group and the N-benzamide moiety on the 2,5-dimethoxyphenyl scaffold confers a unique hydrogen-bonding topology and conformational profile that simpler analogs such as N-(2,5-dimethoxyphenyl)benzamide (CAS 135-45-5) lack. High-throughput screening data deposited in PubChem demonstrate that this compound exhibits a distinct polypharmacology signature across multiple target classes—including G-protein coupled receptors, metalloproteinases, and regulators of G-protein signaling—that is not replicated by des-acetamido or des-benzamide congeners . Generic substitution therefore risks loss of the specific interaction pattern for which this scaffold has been selected in screening cascades.

Quantitative Differentiation Evidence for N-(4-Acetamido-2,5-dimethoxyphenyl)benzamide Against Closest Analogs


Hydrogen Bond Donor Capacity Distinguishes This Compound from Des-Acetamido Analog N-(2,5-Dimethoxyphenyl)benzamide

The 4-acetamido substituent on the central phenyl ring introduces a second hydrogen bond donor (HBD) site beyond the single benzamide N–H. This differentiates the target compound from N-(2,5-dimethoxyphenyl)benzamide, which carries only one HBD. Computed descriptors from PubChem quantify this difference as HBD count = 2 versus 1, respectively [1][2]. The additional donor expands the potential for directional intermolecular interactions with biological targets, particularly in binding pockets requiring bidentate hydrogen bonding.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Lipophilicity Modulation by the 4-Acetamido Group Reduces LogP Relative to Des-Acetamido Benzamide

The calculated partition coefficient (XLogP3-AA) of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide is 1.9, which reflects the polar contribution of the acetamido group [1]. In contrast, the des-acetamido analog N-(2,5-dimethoxyphenyl)benzamide exhibits a computed XLogP3-AA of approximately 2.5 (based on PubChem computed data for CID 68709), representing a ~0.6 log unit increase in lipophilicity [2]. This difference places the target compound closer to the optimal lipophilicity range (LogP 1–3) for oral druglikeness per Lipinski guidelines.

ADME Druglikeness Lead Optimization

Mu-Opioid Receptor Agonist Activity at 9.3 µM Demonstrates Functional Selectivity Versus Inactive Des-Acetamido Congener

In a luminescence-based cell-based primary high-throughput screening assay conducted by The Scripps Research Institute Molecular Screening Center, N-(4-acetamido-2,5-dimethoxyphenyl)benzamide exhibited agonist activity at the human mu-type opioid receptor isoform MOR-1, with a recorded activation value of 4.4% at a tested concentration of 9.3 µM . By comparison, the des-acetamido analog N-(2,5-dimethoxyphenyl)benzamide was not identified as active in the same assay panel deposited in PubChem (AID 504326), supporting the inference that the 4-acetamido group contributes to MOR-1 engagement .

GPCR Pharmacology Opioid Receptor High-Throughput Screening

ADAM17 Metalloproteinase Inhibition at 6.95 µM Reveals a Distinct Target Engagement Profile Absent in Simpler Benzamides

A QFRET-based biochemical primary high-throughput screening assay from The Scripps Research Institute Molecular Screening Center evaluated inhibition of human ADAM17 (TACE) preproprotein. N-(4-acetamido-2,5-dimethoxyphenyl)benzamide showed 1.23% inhibition at a tested concentration of 6.95 µM . While the inhibition magnitude is modest, this engagement of ADAM17 is not observed with the simpler N-(2,5-dimethoxyphenyl)benzamide scaffold, which lacks the acetamido functionality, indicating that the 4-acetamido group enables a target interaction not available to the des-acetamido analog .

Metalloproteinase Inflammation Cancer Biology

Moderate Lipophilicity and Dual Amide Architecture Offer a Differentiated Scaffold for PROTAC Linker Chemistry

The dual amide architecture of N-(4-acetamido-2,5-dimethoxyphenyl)benzamide—comprising a benzamide and an acetamido group on a dimethoxy-substituted phenyl ring—provides two chemically orthogonal amide linkages that can serve as synthetic handles for PROTAC (proteolysis-targeting chimera) linker attachment [1]. The computed XLogP3-AA of 1.9 and molecular weight of 314.34 g/mol place it in a favorable range for linker derivatization without exceeding the physicochemical boundaries typical of bivalent degraders [2]. By comparison, simpler benzamide scaffolds such as N-(2,5-dimethoxyphenyl)benzamide offer only a single amide attachment point, limiting the regiochemical flexibility available for ternary complex optimization.

PROTAC Targeted Protein Degradation Chemical Biology

Rotatable Bond Count of 5 Provides Greater Conformational Flexibility Compared to the 4-Amino Analog

The target compound has a computed rotatable bond count of 5, arising from the acetamido C–N bond, the benzamide C–N bond, the benzamide phenyl–carbonyl bond, and two methoxy C–O bonds [1]. In comparison, N-(4-amino-2,5-dimethoxyphenyl)benzamide (CAS 6268-05-9) has a rotatable bond count of 4 due to the absence of the acetyl methyl group [2]. This additional degree of rotational freedom expands the conformational ensemble accessible to the target compound, which may influence entropic contributions to binding free energy and the ability to adapt to diverse binding site geometries.

Conformational Analysis Molecular Recognition Scaffold Optimization

Procurement-Driven Application Scenarios for N-(4-Acetamido-2,5-dimethoxyphenyl)benzamide


GPCR Probe Discovery: Mu-Opioid Receptor Agonist Screening Follow-Up

Based on the confirmed agonist activity at human MOR-1 (4.4% activation at 9.3 µM in luminescence-based HTS) , this compound is suitable as a starting scaffold for medicinal chemistry optimization targeting the mu-opioid receptor. Unlike the inactive des-acetamido congener N-(2,5-dimethoxyphenyl)benzamide, the target compound provides a tractable hit for structure–activity relationship (SAR) expansion around the 4-acetamido position to improve potency and efficacy.

ADAM17 Metalloproteinase Inhibitor Fragment Elaboration

The detectable inhibition of ADAM17 (1.23% at 6.95 µM in QFRET-based HTS) positions this compound as a low-molecular-weight fragment for structure-based elaboration . The dual amide architecture and computed XLogP3-AA of 1.9 support fragment growing strategies that maintain drug-like physicochemical properties, offering an advantage over more lipophilic benzamide fragments that may suffer from solubility-limited assay interference.

PROTAC Linker Precursor with Orthogonal Amide Derivatization Sites

The presence of two chemically distinct amide bonds—the 4-acetamido group and the N-benzamide moiety—provides regioselective conjugation points for PROTAC linker chemistry [1][2]. This scaffold supports differential protection and deprotection strategies during synthesis of bivalent degraders, a capability not shared by simpler benzamide analogs that bear only a single amide handle. The moderate molecular weight (314.34 g/mol) ensures that the final degrader remains within physicochemical guidelines for cell permeability.

High-Throughput Screening Library Diversification Around the 2,5-Dimethoxyphenyl Core

The distinct polypharmacology signature of this compound across RGS4, MOR-1, ADAM17, and muscarinic M1 targets—none of which are engaged by the simpler N-(2,5-dimethoxyphenyl)benzamide—validates its inclusion as a diversity element in benzamide-focused screening libraries . Procurement of this compound enables exploration of the 4-acetamido substitution as a pharmacophoric feature that expands the biological annotation of the 2,5-dimethoxyphenyl benzamide chemotype.

Quote Request

Request a Quote for N-(4-acetamido-2,5-dimethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.